![molecular formula C4H8ClF2N B14004049 [(1S)-2,2-Difluorocyclopropyl]methanamine hydrochloride](/img/structure/B14004049.png)
[(1S)-2,2-Difluorocyclopropyl]methanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(1S)-2,2-Difluorocyclopropyl]methanamine hydrochloride is a chemical compound characterized by the presence of a cyclopropyl ring substituted with two fluorine atoms and an amine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(1S)-2,2-Difluorocyclopropyl]methanamine hydrochloride typically involves the cyclopropanation of suitable precursors followed by the introduction of fluorine atoms and the amine group. One common method involves the reaction of a cyclopropyl precursor with a fluorinating agent under controlled conditions to introduce the fluorine atoms. The amine group is then introduced through a subsequent reaction, often involving amination reagents.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production. The use of catalysts and advanced purification techniques is also common in industrial settings to enhance the overall efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
[(1S)-2,2-Difluorocyclopropyl]methanamine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Substitution: The fluorine atoms and the amine group can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluorocyclopropyl ketones, while reduction can produce difluorocyclopropylamines.
Applications De Recherche Scientifique
[(1S)-2,2-Difluorocyclopropyl]methanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: The compound is used in the development of advanced materials and as a precursor in various industrial processes.
Mécanisme D'action
The mechanism of action of [(1S)-2,2-Difluorocyclopropyl]methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
[(1S)-2,2-Difluorocyclopropyl]methanol: Similar in structure but with a hydroxyl group instead of an amine group.
[(1S)-2,2-Difluorocyclopropyl]amine: Lacks the hydrochloride component but shares the core structure.
[(1S)-2,2-Difluorocyclopropyl]methylamine: Similar structure with a methyl group attached to the amine.
Uniqueness
[(1S)-2,2-Difluorocyclopropyl]methanamine hydrochloride is unique due to its specific combination of fluorine atoms and an amine group on a cyclopropyl ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C4H8ClF2N |
|---|---|
Poids moléculaire |
143.56 g/mol |
Nom IUPAC |
[(1S)-2,2-difluorocyclopropyl]methanamine;hydrochloride |
InChI |
InChI=1S/C4H7F2N.ClH/c5-4(6)1-3(4)2-7;/h3H,1-2,7H2;1H/t3-;/m0./s1 |
Clé InChI |
GARPJFLMDNRCJS-DFWYDOINSA-N |
SMILES isomérique |
C1[C@H](C1(F)F)CN.Cl |
SMILES canonique |
C1C(C1(F)F)CN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


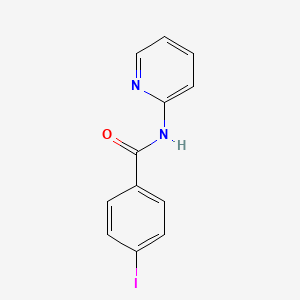
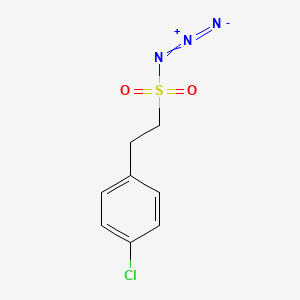
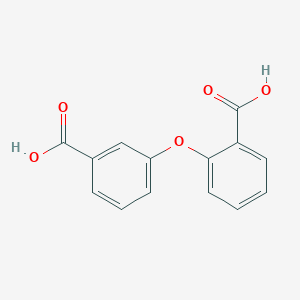
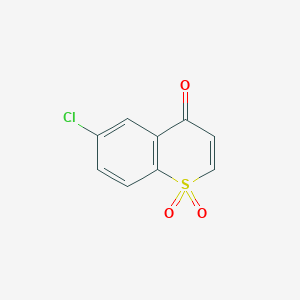
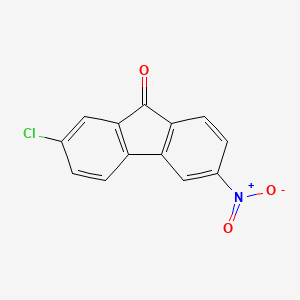
![N-[1-(4-chlorophenyl)-2-methylbutan-2-yl]acetamide](/img/structure/B14004014.png)

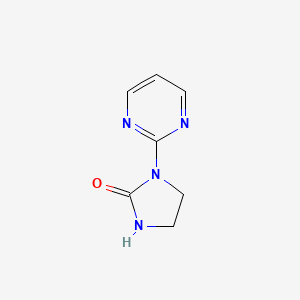

![N-[(4-methyl-1,3-thiazol-2-yl)carbamothioyl]benzamide](/img/structure/B14004030.png)

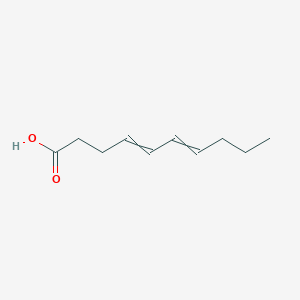
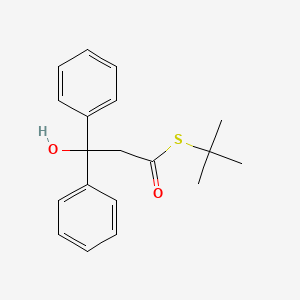
![{4-[(1,3-Thiazol-4-ylcarbonyl)amino]phenyl}boronic acid](/img/structure/B14004047.png)
